![molecular formula C14H15ClFN B2836564 1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride CAS No. 2309468-78-6](/img/structure/B2836564.png)
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride
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Description
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride, commonly known as 4-FA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive drug that acts as a stimulant and entactogen. 4-FA is a relatively new drug and its effects on the human body are not yet fully understood. However, it has gained popularity among recreational drug users due to its euphoric effects.
Scientific Research Applications
Multistimuli-Responsive Chromic Behaviors
The compound EN300-7354847 forms an inclusion complex with β-cyclodextrin (β-CD). This complex displays intriguing multistimuli-responsive chromic behaviors, making it valuable for various applications:
- Smart Windows : The inclusion complex exhibits reversible color changes under external stimuli such as light, heat, and vapors of ammonia and organic amines. These properties could be harnessed for smart window coatings that dynamically adjust transparency based on environmental conditions .
Photochromic Modulation of Fluorescence
The fluorescence emission of the inclusion complex EN300-7354847 @ β-CD can be reversibly modulated by the photochromic process. This feature opens up several practical applications:
- Anti-Counterfeiting Measures : The unique fluorescence behavior could enhance anti-counterfeiting techniques in security labels or documents .
Related Compounds
While not directly about EN300-7354847, it’s worth noting related compounds:
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride : This compound has applications in various fields, including pharmaceuticals and materials science .
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole : Although distinct, this fluorinated pyrazole compound also merits exploration for potential applications .
properties
IUPAC Name |
1-[2-(4-fluorophenyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11;/h2-10H,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRWMCTFIUMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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